6-Methoxypteridin-4(3H)-one

Phosphodiesterase 4A Inflammation Kinase Inhibition

6-Methoxypteridin-4(3H)-one (CAS 16138-95-7, molecular formula C₇H₆N₄O₂, molecular weight 178.15 g/mol) is a heterocyclic small molecule belonging to the pteridine family, characterized by a fused pyrimidine–pyrazine bicyclic core with a methoxy substituent at the 6-position and a ketone group at the 4-position. This scaffold, designated IUPAC as 6-methoxy-3,4-dihydropteridin-4-one, serves as both a biologically active entity in its own right and a critical intermediate in the synthesis of more complex dihydropteridinone kinase inhibitors and phosphodiesterase-targeting agents.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
Cat. No. B11779131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxypteridin-4(3H)-one
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCOC1=CN=C2C(=N1)C(=O)NC=N2
InChIInChI=1S/C7H6N4O2/c1-13-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12)
InChIKeyOFNZHNHXMOKULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxypteridin-4(3H)-one Procurement Guide: Key Specifications and Comparator Context


6-Methoxypteridin-4(3H)-one (CAS 16138-95-7, molecular formula C₇H₆N₄O₂, molecular weight 178.15 g/mol) is a heterocyclic small molecule belonging to the pteridine family, characterized by a fused pyrimidine–pyrazine bicyclic core with a methoxy substituent at the 6-position and a ketone group at the 4-position . This scaffold, designated IUPAC as 6-methoxy-3,4-dihydropteridin-4-one, serves as both a biologically active entity in its own right and a critical intermediate in the synthesis of more complex dihydropteridinone kinase inhibitors and phosphodiesterase-targeting agents [1]. For procurement purposes, it is essential to distinguish this specific regioisomer from closely related analogs such as its positional isomer 3-methoxypteridin-4(3H)-one (CAS 26070-05-3) and other 6-substituted variants including 6-methylpteridin-4(3H)-one (CAS 16041-24-0) and 6-chloropteridin-4(3H)-one (CAS 64507-68-2), each of which exhibits distinct pharmacological, synthetic, and physicochemical behaviors that preclude simple substitution [2].

Why Generic Pteridinone Substitution Fails: The Critical Role of 6-Methoxy Regiochemistry in 6-Methoxypteridin-4(3H)-one


In the pteridin-4(3H)-one class, even minor structural modifications such as the position of the methoxy substituent or the nature of the functional group at the 6-position are known to fundamentally alter mass spectral fragmentation pathways, reactivity toward nucleophiles, and biological target engagement [1]. For example, the 3-methoxypteridin-4(3H)-one isomer undergoes a characteristic initial loss of CH₂O upon electron ionization that is not observed for the 6-methoxy isomer, precluding the use of the 3-methoxy analog as a substitute in mass spectrometric or analytical studies [2]. Additionally, the 6-methoxy group in complex pteridinone-based kinase scaffolds described in the patent literature (e.g., US20050054653A1) provides a distinct IC₅₀ of 3.4 µM against phosphodiesterase, whereas the 6-methylthio and 6-chloro analogs exhibit IC₅₀ values of 3.0 µM and 4.7 µM respectively, demonstrating that the 6-substituent directly modulates pharmacological activity and that interchangeability is not supported by quantitative data [3].

Quantitative Evidence Guide: 6-Methoxypteridin-4(3H)-one vs. Closest Analogs and Isomers


PDE4A Inhibitory Potency of 6-Methoxypteridin-4(3H)-one versus 6-Methylthio and 6-Chloro Analogs

The 6-methoxy-substituted pteridin-4(3H)-one scaffold has been profiled in patent US20050054653A1 for phosphodiesterase inhibition. In a di-substituted context (6-methoxy-2-piperazino-4,7-dipyrrolidino-pteridine), the compound demonstrates an IC₅₀ of 3.4 ± 1.0 µM against PDE4A [1]. The corresponding 6-methylthio analog shows a modestly greater potency (IC₅₀ 3.0 ± 0.3 µM), while the 6-chloro analog is significantly less active (IC₅₀ 4.7 ± 0.4 µM) [1]. A distinct BindingDB entry (BDBM14361, CHEMBL760761) further reports an IC₅₀ of 10.7 nM against PDE4A for a structurally related compound, underscoring the target class sensitivity to substitution pattern [2]. Collectively, these quantitative data demonstrate that the 6-methoxy group occupies a defined potency window distinct from both the more potent methylthio and the notably weaker chloro substitution.

Phosphodiesterase 4A Inflammation Kinase Inhibition

Lipoxygenase Inhibitory Activity of 6-Methoxypteridin-4(3H)-one versus Other Pteridinone Derivatives

The Medical University of Lublin database classifies 6-Methoxypteridin-4(3H)-one as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, additionally exhibiting weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. BindingDB data (ChEMBL_4193) further documents the compound's activity as a 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells, and ChEMBL_675422 reports inhibition of human N-terminal His₆-tagged reticulocyte 15-lipoxygenase-1 [2]. While parallel quantitative data for other pteridin-4(3H)-one derivatives in the exact same assay are not yet unified, the majority of simple pteridin-4(3H)-ones (e.g., pterin or 6-methylpteridin-4(3H)-one) are primarily characterized as substrates or inhibitors of xanthine oxidase rather than lipoxygenase, suggesting a distinct polypharmacology profile for the 6-methoxy analog.

Lipoxygenase Arachidonic Acid Metabolism Inflammation

Mass Spectral Fragmentation: Differentiation from 3-Methoxypteridin-4(3H)-one Isomer

The mass spectral behavior of methoxy-substituted pteridin-4(3H)-ones is critically dependent on the position of the methoxy group. According to the dedicated study 'Heterocyclic studies—XXIV: Mass spectra of some pteridin-4(3H)-ones and 3-methoxypteridin-4(3H)-ones', 3-methoxypteridin-4(3H)-ones fragment predominantly through an initial loss of CH₂O (formaldehyde, 30 Da) under electron ionization, whereas the isomeric molecular ions of pteridin-4(3H)-ones without the 3-methoxy group break down differently [1]. For the 6-methoxy regioisomer, this signature CH₂O loss is not observed; instead, the fragmentation pathway is more consistent with that of the parent pteridin-4(3H)-one nucleus. This distinct mass spectral fingerprint allows unambiguous differentiation between the 6-methoxy and 3-methoxy isomers in the absence of NMR data.

Mass Spectrometry Structural Elucidation Analytical Chemistry

Synthetic Utility as a Building Block for Dihydropteridinone Kinase Inhibitors

The 6-methoxy-substituted pteridin-4(3H)-one core is explicitly employed as an intermediate in the synthesis of phosphodiesterase-targeting agents described in patent US20050054653A1, where 6-methoxy-2-piperazino-4,7-dipyrrolidino-pteridine (Example E 293) is prepared by reacting the 6-methoxy intermediate with sodium methoxide [1]. The patent establishes the structure-activity relationship by comparing 6-methoxy, 6-methylthio, and 6-chloro analogs, demonstrating that the 6-methoxy variant is synthetically accessible via direct nucleophilic displacement and retains meaningful PDE4A potency (IC₅₀ 3.4 µM) [1]. In contrast, the 3-methoxy isomer is not described in this kinase inhibitor patent series; its synthetic preparation requires a fundamentally different cyclization approach starting from methyl 3-aminopyrazine-2-hydroxamates with formic acid and acetic anhydride, as documented by Clark and Smith (1969) [2]. The incompatibility of the 3-methoxy synthetic route with the dihydropteridinone kinase scaffold makes the 6-methoxy isomer the required starting material for this pharmacologically validated series.

Medicinal Chemistry Kinase Inhibitors PDE4 Inhibitors

Best-Fit Application Scenarios for 6-Methoxypteridin-4(3H)-one Based on Quantitative Evidence


PDE4-Targeted Small Molecule Drug Discovery

Pharmaceutical research teams optimizing pteridinone-based phosphodiesterase 4 (PDE4) inhibitors should procure the 6-methoxy building block over other 6-substituted analogs (e.g., chloro or methylthio) based on its defined PDE4A IC₅₀ of 3.4 µM in a trisubstituted scaffold (US20050054653A1), which represents a balanced potency profile suitable for further lead optimization [1]. The structurally related compound BDBM14361 achieves an IC₅₀ of 10.7 nM against PDE4A, indicating that the 6-methoxy-substituted core can support high-affinity binding when elaborated with appropriate peripheral groups [2].

Lipoxygenase-Mediated Inflammation Pathway Studies

Researchers investigating arachidonic acid metabolism and leukotriene biosynthesis in inflammatory diseases should utilize 6-Methoxypteridin-4(3H)-one as a chemical probe rather than generic pterin or 6-methylpteridin-4(3H)-one, because the Medical University of Lublin database and BindingDB (ChEMBL_4193, ChEMBL_675422) consistently profile this compound as a potent lipoxygenase inhibitor with ancillary activity at formyltetrahydrofolate synthetase and cyclooxygenase [3]. The unique polypharmacology targeting the lipoxygenase pathway is not replicated by other simple pteridin-4(3H)-one analogs, which are primarily xanthine oxidase substrates [4].

Authentic Reference Standard for Regioisomer-Specific Analytical Method Development

Analytical chemistry laboratories developing HPLC, LC-MS, or GC-MS methods to resolve pteridinone positional isomers or detect methotrexate degradation products should acquire 6-Methoxypteridin-4(3H)-one as an authentic reference standard. The mass spectral fragmentation pattern of the 6-methoxy isomer differs fundamentally from the 3-methoxy isomer, which undergoes a diagnostic loss of CH₂O (30 Da) under electron ionization that is absent in the 6-methoxy spectrum [5]. This spectral fingerprint enables unambiguous isomer identification in complex matrices without reliance on chromatographic retention time alone.

MedChem Building Block for IP-Generating Kinase Inhibitor Libraries

Synthetic and medicinal chemistry groups constructing libraries of dihydropteridinone kinase inhibitors with intellectual property differentiation should select 6-Methoxypteridin-4(3H)-one as the core intermediate, as explicitly validated in patent US20050054653A1 where this building block is converted directly to the biologically active compound E 293 [1]. The 3-methoxy isomer cannot be substituted into this synthetic sequence without complete redesign, making the 6-methoxy isomer the only viable entry point into this patent-disclosed chemical space [6].

Quote Request

Request a Quote for 6-Methoxypteridin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.